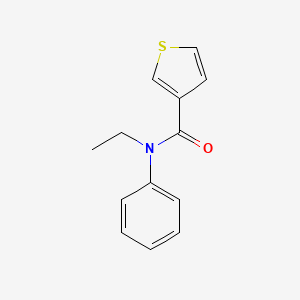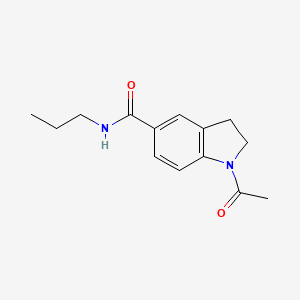
1-acetyl-N~5~-propyl-5-indolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N~5~-propyl-5-indolinecarboxamide, also known as APICA, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. APICA has been the subject of numerous research studies due to its potential applications in the field of medicine and pharmacology.
作用機序
1-acetyl-N~5~-propyl-5-indolinecarboxamide acts as a partial agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. 1-acetyl-N~5~-propyl-5-indolinecarboxamide binds to these receptors and activates them, resulting in the modulation of various physiological processes such as pain perception, appetite, and immune function.
Biochemical and Physiological Effects:
1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have a variety of biochemical and physiological effects. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has also been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 1-acetyl-N~5~-propyl-5-indolinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study the effects of 1-acetyl-N~5~-propyl-5-indolinecarboxamide on various physiological processes. However, one of the limitations of using 1-acetyl-N~5~-propyl-5-indolinecarboxamide in lab experiments is that it is a relatively new compound, and there is still limited information available on its safety and efficacy.
将来の方向性
There are several future directions for the study of 1-acetyl-N~5~-propyl-5-indolinecarboxamide. One direction is to study the effects of 1-acetyl-N~5~-propyl-5-indolinecarboxamide on various physiological processes in more detail, such as its effects on the immune system and the central nervous system. Another direction is to study the safety and efficacy of 1-acetyl-N~5~-propyl-5-indolinecarboxamide in animal models and clinical trials. Additionally, there is a need for the development of new synthetic cannabinoids that have improved safety and efficacy profiles compared to existing compounds.
合成法
1-acetyl-N~5~-propyl-5-indolinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-acetylindole with propylamine in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1-acetylindole with propionic anhydride in the presence of a base such as pyridine. The resulting product is then hydrolyzed to yield 1-acetyl-N~5~-propyl-5-indolinecarboxamide.
科学的研究の応用
1-acetyl-N~5~-propyl-5-indolinecarboxamide has been the subject of numerous research studies due to its potential applications in the field of medicine and pharmacology. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. 1-acetyl-N~5~-propyl-5-indolinecarboxamide has also been shown to have potential applications in the treatment of cancer, epilepsy, and neurodegenerative diseases.
特性
IUPAC Name |
1-acetyl-N-propyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-7-15-14(18)12-4-5-13-11(9-12)6-8-16(13)10(2)17/h4-5,9H,3,6-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLUWSGQSNUKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-propyl-2,3-dihydro-1H-indole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


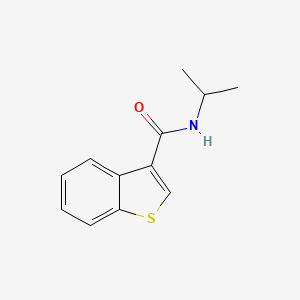
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

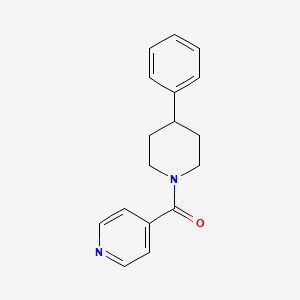
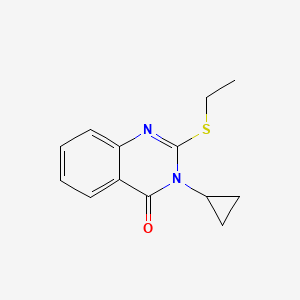
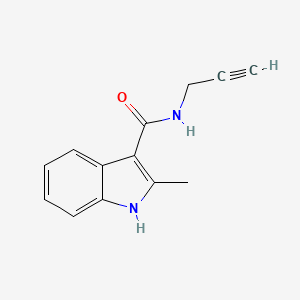
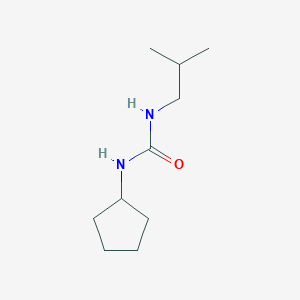
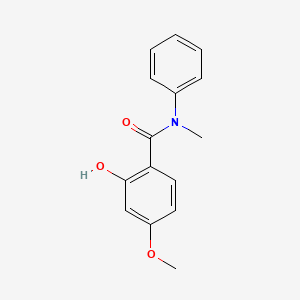
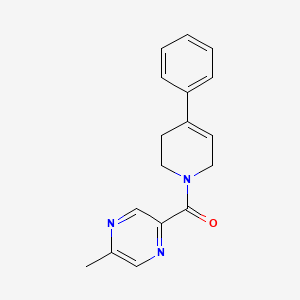
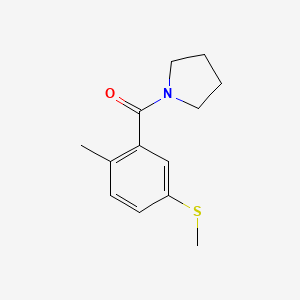

![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
